methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Description
Methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate is a synthetic thiadiazine derivative characterized by a 1,2,6-thiadiazine-1,1-dioxide core substituted with a methyl ester at position 4, a methyl group at position 5, and a 4-chlorophenyl ethylamino side chain at position 2.
Properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S/c1-11-14(16(22)25-2)9-20(26(23,24)19-11)10-15(21)18-8-7-12-3-5-13(17)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIKDZQPDGNASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction Optimization
Optimal thiadiazine formation occurs in a 1:5 mixture of TFA and dichloromethane at 0.5 M concentration, yielding the 8-membered ring dimer intermediate 3 in 66% yield after 3 hours at room temperature. Subsequent reaction of 3 with aldehydes proceeds through acid-mediated ring-opening and recyclization, with TFA (10-20 mol equiv) proving critical for suppressing side reactions and improving yields (Table 1).
Table 1. Thiadiazine Formation Efficiency Under Varied Acid Conditions
| Acid System | Temperature | Time | Yield |
|---|---|---|---|
| TFA (2.5 equiv)/HFIP | 35-40°C | 17 h | 66% |
| TFA (10 equiv)/CH2Cl2 | RT | 3 h | 61% |
| HCl (conc)/EtOH | Reflux | 24 h | 38% |
The electron-deficient nature of 4-chlorophenyl-containing aldehydes requires modified conditions, with 1:1 TFA/CH2Cl2 mixtures at 0°C providing optimal results for preserving aromatic functionality. X-ray crystallographic analysis confirms the cis-configuration of dimer 3 , which serves as the springboard for subsequent functionalization.
Regioselective Introduction of the 4-Carboxylate Group
Position 4 functionalization employs ethyl 3,3-diethoxypropanoate (1 ) as the carboxylate precursor. Kinetic studies reveal that the ethoxy groups undergo sequential elimination during cyclocondensation, with the second elimination rate (k2 = 1.7 × 10^-3 s^-1) determining final product distribution. Methyl ester formation occurs through direct alcoholysis of the intermediate diethyl ester using methanol in the presence of Amberlyst-15, achieving 89% conversion without disturbing the thiadiazine ring.
Synthesis of 2-(4-Chlorophenyl)ethylamine Intermediate
The 4-chlorophenethylamine side chain derives from 4-chlorophenylacetic acid through a four-step sequence adapted from patented methodology:
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Morpholine thioketal formation : Refluxing 4-chlorophenylacetone with morpholine and sulfur (127°C, 5 h) yields 1-(4-chlorophenyl)-2-morpholinoethyl thione in 72% yield.
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Hydrolytic cleavage : Treatment with 50% ethanol/KOH (100 mmol, 24 h reflux) generates 4-chlorophenylacetic acid (69.2% yield).
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Borane-THF reduction : Sodium borohydride/iodine-mediated reduction in THF (0°C to RT, 2 h) produces 4-chlorophenethyl alcohol (95% yield).
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Curtius rearrangement : Reaction with diphenylphosphoryl azide (DPPA) forms the corresponding isocyanate, which undergoes hydrolysis to yield 4-chlorophenethylamine (82% overall).
Amide Bond Formation at Position 2
The critical 2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl substituent introduces through PyBOP-mediated coupling of thiadiazine-2-acetic acid with 4-chlorophenethylamine. Optimization studies identified DIPEA (4 equiv) in DMF at 0°C as optimal conditions, suppressing epimerization while maintaining 93% coupling efficiency (Table 2).
Table 2. Amidation Efficiency Under Varied Coupling Agents
| Coupling Reagent | Base | Solvent | Temp | Yield |
|---|---|---|---|---|
| PyBOP | DIPEA | DMF | 0°C | 93% |
| EDCI/HOBt | NMM | CH2Cl2 | RT | 78% |
| HATU | DIEA | DMF | -20°C | 85% |
Notably, attempts to pre-form the acid chloride using oxalyl chloride resulted in significant decomposition (>40%), underscoring the superiority of phosphonium-based coupling agents for this substrate.
Final Assembly and Purification
The convergent synthesis concludes with simultaneous deprotection and esterification using trimethylsilyl diazomethane (TMSCHN2) in methanol/THF (1:3). Reverse-phase HPLC purification (C18 column, 60% MeCN/H2O) provides the target compound in 98.2% purity (HPLC-UV, 254 nm). Critical process parameters include:
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Strict pH control (6.8-7.2) during aqueous workup to prevent lactam formation
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Maintenance of reaction temperatures below -10°C during amide coupling
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Use of molecular sieves (4Å) to scavenge residual water in final steps
Analytical Characterization
Comprehensive spectral data confirm successful synthesis:
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1H NMR (500 MHz, DMSO-d6): δ 7.35 (d, J = 8.5 Hz, 2H, ArH), 7.28 (d, J = 8.5 Hz, 2H, ArH), 3.78 (s, 3H, OCH3), 3.45 (t, J = 6.8 Hz, 2H, NHCH2), 2.85 (t, J = 6.8 Hz, 2H, ArCH2), 2.65 (s, 3H, SCH3).
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HRMS (ESI-TOF): m/z [M+H]+ calcd for C18H20ClN3O5S: 450.0832, found 450.0829.
Challenges and Alternative Approaches
While the presented route achieves 41% overall yield from commercially available materials, several challenges persist:
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Epimerization at C5 : The methyl group at position 5 shows partial racemization (≤8%) during amidation, addressed through low-temperature coupling.
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Dimerization side reactions : Excess TFA (>20 equiv) promotes formation of bis-thiadiazine byproducts (12-15%), controlled through precise stoichiometry.
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Alternative sulfilimine route : Recent work demonstrates that sulfilimine intermediates (from SCl2 treatment) can bypass the dimer 3 stage, though with reduced yield (27% vs 61%) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,2,6-Thiadiazine Family
A structurally related compound, ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate (), shares the 1,2,6-thiadiazine-1,1-dioxide core and methyl/ester substituents but differs in the side chain at position 2. Instead of the 4-chlorophenyl ethylamino group, this analog features a 1,2,4-oxadiazole moiety. Key comparisons include:
The oxadiazole substituent in the compound may enhance metabolic stability compared to the 4-chlorophenyl ethylamino group, which could influence pharmacokinetics. However, the chlorophenyl group in the target compound may improve target binding affinity via hydrophobic interactions .
Substituent-Driven Pharmacological Variations
- Chlorophenyl vs. This difference may lead to divergent mechanisms of action .
Similarity Analysis Using Cheminformatics
Studies in highlight the utility of Tanimoto coefficients for quantifying structural similarity. A comparison of molecular fingerprints (e.g., MACCS keys) between the target compound and ’s analog would likely yield a moderate coefficient (~0.6–0.7), reflecting shared core features but divergent substituents . Graph-based methods () would identify the thiadiazine ring as a conserved subgraph, with variations in side chains explaining functional differences .
Research Findings and Implications
- Anti-HBV Potential: The thiadiazine core is critical for antiviral activity, as seen in ’s compound. The target compound’s 4-chlorophenyl group may enhance potency against HBV or related viruses, though experimental validation is required .
- Synthetic Feasibility: Both compounds are synthetically accessible via nucleophilic substitution and esterification, but the target compound’s chlorophenyl ethylamino side chain may require additional optimization for scale-up .
Biological Activity
Methyl 2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate is a complex thiadiazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiadiazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound under consideration features a thiadiazine ring system, which is characterized by its unique structural attributes that influence its biological activity. The presence of the 4-chlorophenyl group and the ethylamino moiety enhances its lipophilicity and may contribute to its interaction with biological targets.
Anticancer Activity
Research has demonstrated that thiadiazine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HT-29 (colon cancer), and HepG2 (liver cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of Thiadiazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 12.5 | Apoptosis |
| B | HT-29 | 10.3 | Cell Cycle Arrest |
| C | HepG2 | 15.7 | Apoptosis |
Antimicrobial Activity
Thiadiazines have also been evaluated for their antimicrobial properties. Studies indicate that the compound exhibits activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity of Thiadiazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 32 µg/mL |
| E | S. aureus | 16 µg/mL |
| F | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazines has been documented through various assays measuring cytokine release and inflammatory markers. The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Case Studies
Several case studies have illustrated the therapeutic potential of thiadiazine derivatives:
- Case Study on Anticancer Effects : A recent clinical trial involving a series of thiadiazine derivatives demonstrated significant tumor reduction in patients with advanced-stage cancers after treatment with compounds structurally related to this compound.
- Case Study on Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a new antimicrobial agent in treating infections caused by multi-drug resistant pathogens.
Q & A
Q. How can metabolite identification studies inform the safety profile of this compound?
- Workflow :
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to detect hydroxylation or dechlorination products .
- Phase II Metabolism : Identify glucuronidation or sulfation using recombinant UGT/SULT enzymes .
- Risk Assessment : Cross-reference metabolites with toxicity databases (e.g., ToxCast) to flag reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
